molecular formula C12H8F10O B3031359 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene CAS No. 262617-19-6

3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene

Cat. No.: B3031359
CAS No.: 262617-19-6
M. Wt: 358.17 g/mol
InChI Key: NGEYGRCDNBGSKG-UHFFFAOYSA-N
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Description

3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene is a fluorinated organic compound with the molecular formula C12H8F10O. This compound is known for its unique structure, which includes a tricyclic non-7-ene core with multiple fluorine atoms and a heptafluoropropoxy group. The presence of these fluorine atoms imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a tricyclic non-7-ene derivative with a fluorinating agent to introduce the trifluoro and heptafluoropropoxy groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical methods, can enhance the efficiency of the process. Additionally, purification steps, including distillation and chromatography, are essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can yield partially or fully defluorinated products.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while nucleophilic substitution can produce a variety of functionalized derivatives .

Scientific Research Applications

3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.

    Biology: Investigated for its potential as a fluorinated probe in biological studies.

    Medicine: Explored for its use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects. The compound’s unique structure allows it to engage in strong hydrogen bonding and van der Waals interactions, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene is unique due to its combination of a tricyclic core and multiple fluorine atoms, which confer distinct chemical properties. This uniqueness makes it valuable for applications requiring high thermal stability, chemical resistance, and specific biological interactions.

Properties

IUPAC Name

3,3,4-trifluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)tricyclo[4.2.1.02,5]non-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F10O/c13-8(14)6-4-1-2-5(3-4)7(6)9(8,15)23-12(21,22)10(16,17)11(18,19)20/h1-2,4-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEYGRCDNBGSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(C3(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610941
Record name 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262617-19-6
Record name 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene
Reactant of Route 2
3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene
Reactant of Route 3
3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene
Reactant of Route 4
3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene
Reactant of Route 5
3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene
Reactant of Route 6
3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene

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